molecular formula C20H26N2O5 B357694 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide CAS No. 900281-52-9

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B357694
CAS No.: 900281-52-9
M. Wt: 374.4g/mol
InChI Key: LJHOULKEORVKRY-UHFFFAOYSA-N
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Description

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a morpholine ring, and an acetamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps:

    Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with a suitable diketone under acidic or basic conditions to form the chromen-2-one core.

    Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective hydroxylation and methylation reactions.

    Attachment of the Morpholine Ring: The morpholine ring is attached via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-Methylcoumarin: A methyl derivative of coumarin with similar structural features.

    7-Methylcoumarin: Another methyl derivative with a different substitution pattern.

    4-Methylcoumarin: A methyl derivative with substitution at the 4-position.

Uniqueness

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to the presence of the morpholine ring and the acetamide group, which confer distinct chemical and biological properties compared to other methylcoumarin derivatives.

Properties

CAS No.

900281-52-9

Molecular Formula

C20H26N2O5

Molecular Weight

374.4g/mol

IUPAC Name

2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C20H26N2O5/c1-13-15-4-5-17(23)14(2)19(15)27-20(25)16(13)12-18(24)21-6-3-7-22-8-10-26-11-9-22/h4-5,23H,3,6-12H2,1-2H3,(H,21,24)

InChI Key

LJHOULKEORVKRY-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCCN3CCOCC3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCCN3CCOCC3

Origin of Product

United States

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